molecular formula C27H31FN4O B2702906 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide CAS No. 946315-20-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2702906
CAS No.: 946315-20-4
M. Wt: 446.57
InChI Key: NAUMKODRWOXYRW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-fluorobenzoyl core linked to a substituted ethylamine chain. Key structural elements include:

  • 3-Fluorobenzamide: Enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
  • 4-Phenylpiperazine moiety: A pharmacophore frequently associated with affinity for dopamine and serotonin receptors .

The compound’s synthesis likely involves amide coupling between 3-fluorobenzoic acid derivatives and a diamine intermediate, analogous to methods described for related benzamides (e.g., ).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O/c1-30(2)24-13-11-21(12-14-24)26(20-29-27(33)22-7-6-8-23(28)19-22)32-17-15-31(16-18-32)25-9-4-3-5-10-25/h3-14,19,26H,15-18,20H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMKODRWOXYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C26H31ClN4O2SC_{26}H_{31}ClN_{4}O_{2}S. Its structure features a dimethylamino group, a phenylpiperazine moiety, and a fluorobenzamide component, which contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been studied for its effects on:

  • Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Its interaction with dopamine D2 receptors suggests potential applications in treating psychotic disorders.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

Activity Target Effect Reference
Serotonin receptor binding5-HT_1A, 5-HT_2AModulation of mood
Dopamine receptor bindingD2 receptorPotential antipsychotic effects
CytotoxicityVarious cancer cell linesInduction of apoptosis

Case Studies

  • Antidepressant Effects : A study investigated the effects of the compound on animal models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.
  • Anticancer Properties : In vitro studies using human cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) demonstrated that the compound exhibited cytotoxic effects, leading to decreased cell viability. The mechanism was linked to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes.
  • Safety Profile : Toxicological assessments revealed that at therapeutic doses, the compound displayed a favorable safety profile with minimal adverse effects noted in preclinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Benzamides
Compound Name Key Structural Differences Biological Targets/Activity Reference
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () - Dichlorophenylpiperazine
- Pentanamide chain
Dopamine D3 receptor selectivity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide () - Sulfonamide linker
- Nitro group
Serotonin receptor modulation (inferred)
Target Compound - Dimethylaminophenyl
- 3-Fluorobenzamide
Potential CNS activity (e.g., antipsychotic)

Analysis :

  • The dichlorophenylpiperazine in enhances dopamine D3 selectivity, whereas the phenylpiperazine in the target compound may favor broader monoaminergic activity .
  • The sulfonamide in introduces polar character, reducing CNS penetration compared to the target’s lipophilic 3-fluorobenzamide .
Fluorinated Benzamide Derivatives
Compound Name Key Structural Differences Biological Targets/Activity Reference
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () - Chromen-pyrimidine core
- Sulfonamide
Kinase inhibition (e.g., FLT3)
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide () - Spiro-diazepine
- Acetamide linker
Unknown (likely pesticidal or CNS)
Target Compound - Piperazine-ethylamine chain
- Dimethylamino
Hypothesized CNS receptor modulation

Analysis :

  • The spiro-diazepine in suggests conformational rigidity, unlike the flexible ethylamine chain in the target compound .
Dimethylamino-Containing Analogues
Compound Name Key Structural Differences Biological Targets/Activity Reference
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide () - Triazine-morpholine core
- Ureido linker
Kinase inhibition (e.g., mTOR)
N-(3-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide () - Pyrimidine-acrylamide
- Methylpiperazine
EGFR-TKI (anticancer)
Target Compound - Phenylpiperazine
- 3-Fluorobenzamide
Potential antipsychotic or anxiolytic

Analysis :

  • The dimethylaminoethyl group in aids solubility but directs activity toward kinase targets, unlike the target’s phenylpiperazine-driven CNS effects .
  • ’s methylpiperazine-pyrimidine structure is optimized for EGFR inhibition, highlighting how dimethylamino placement dictates target specificity .

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